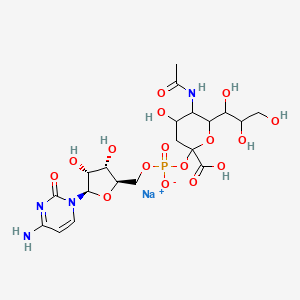

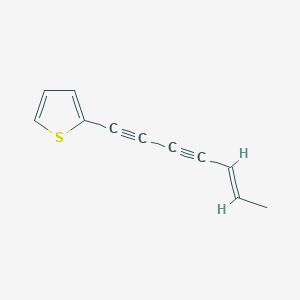

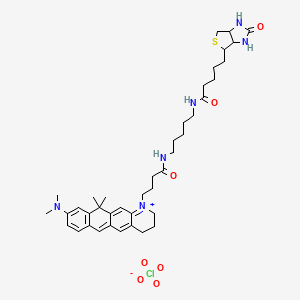

![molecular formula C21H29ClN3O2S2Tc-3 B1255896 2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99](/img/structure/B1255896.png)

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 is a technetium-99m labeled tropane derivative used primarily in nuclear medicine for imaging the dopaminergic system. This compound is particularly valuable for its ability to bind selectively to dopamine transporters in the brain, making it a useful tool for diagnosing and studying neurodegenerative diseases such as Parkinson’s disease .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 involves labeling the tropane derivative NC100697 with technetium-99m. The process typically includes the following steps:

Labeling: Two kits, each containing 18 mg of the trifluoroacetate salt of NC100697, are labeled with 740 MBq of fresh pertechnetate eluate in 2 mL.

Heating: The mixture is heated at 100°C for 20 minutes.

Cooling: The solution is then cooled for 10 minutes at room temperature.

Pooling: The kits are pooled to obtain 4 mL of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory preparation but are scaled up to meet clinical demands. The process involves automated systems to ensure consistency and purity, adhering to stringent regulatory standards.

化学反应分析

Types of Reactions

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 primarily undergoes complexation reactions where the technetium-99m ion forms a stable complex with the tropane derivative. This complexation is crucial for its function as a radiopharmaceutical.

Common Reagents and Conditions

Reagents: Fresh pertechnetate eluate, trifluoroacetate salt of NC100697.

Conditions: Heating at 100°C, cooling at room temperature.

Major Products

The major product of these reactions is the stable complex this compound, which is used for imaging purposes.

科学研究应用

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 has several scientific research applications, particularly in the field of nuclear medicine:

作用机制

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 exerts its effects by binding selectively to dopamine transporters in the brain. The technetium-99m label allows for the detection of gamma rays emitted during its decay, enabling imaging of the dopaminergic system. This binding provides a visual representation of dopamine transporter distribution and density, aiding in the diagnosis of neurodegenerative diseases .

相似化合物的比较

Similar Compounds

99mTc-TRODAT-1: Another technetium-99m labeled tropane derivative used for imaging dopamine transporters.

99mTc-HMPAO: Used for cerebral perfusion imaging.

99mTc-ECD: Another compound used for brain imaging.

Uniqueness

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 is unique in its high selectivity and binding affinity for dopamine transporters, making it particularly effective for studying the dopaminergic system. Its stability and imaging capabilities make it a valuable tool in both clinical and research settings .

属性

分子式 |

C21H29ClN3O2S2Tc-3 |

|---|---|

分子量 |

554 g/mol |

IUPAC 名称 |

2-[2-[[(2R,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfidoethyl)amino]acetyl]azanidylethanethiolate;oxo(99Tc)technetium-99 |

InChI |

InChI=1S/C21H32ClN3OS2.O.Tc/c1-24-17-6-7-20(24)19(18(12-17)15-2-4-16(22)5-3-15)13-25(9-11-28)14-21(26)23-8-10-27;;/h2-5,17-20H,6-14H2,1H3,(H3,23,26,27,28);;/p-3/t17?,18-,19+,20?;;/m1../s1/i;;1+1 |

InChI 键 |

GYTBNPMXXMHKCT-ZYCMWOMESA-K |

手性 SMILES |

CN1C2CCC1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CC[S-])CC(=O)[N-]CC[S-].O=[99Tc] |

规范 SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CC[S-])CC(=O)[N-]CC[S-].O=[Tc] |

同义词 |

(99mTc)TRODAT-1 2-((2-((((3-(4-chlorophenyl)-8-methyl-8-azabicyclo(3,2,1)oct-2-yl)methyl)(2-mercaptoethyl)amino)ethyl)ethanethiolato(3-))-oxo-(1R))technetium Tc-99m-TRODAT-1 technetium Tc 99m TRODAT-1 technetium-99m TRODAT-1 TRODAT-1 Tc-99m |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

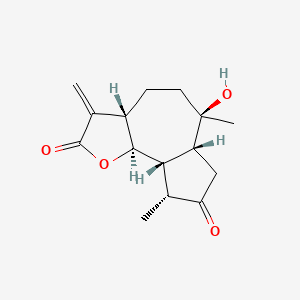

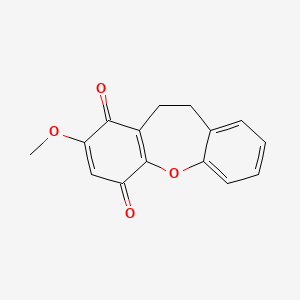

![[Epicatechin-(4beta->8)]5-epicatechin](/img/structure/B1255820.png)

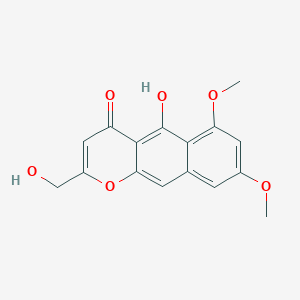

![[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B1255823.png)

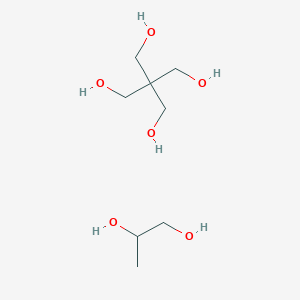

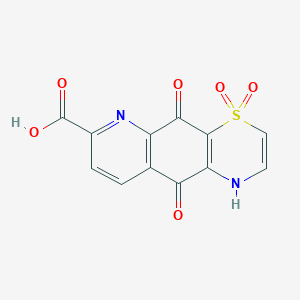

![beta-(Benzoylamino)-alpha-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2aR,3,4S,4aS,5,6R,9S,10,11S,12S,12aR,12bS-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, benzenepropanoic acid](/img/structure/B1255830.png)